molecular formula C7H4F6N2O B14758178 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one CAS No. 1548-79-4

5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one

Cat. No.: B14758178
CAS No.: 1548-79-4
M. Wt: 246.11 g/mol
InChI Key: ZPAKINYKOYTUPW-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1H)-one is a fluorinated pyrimidinone derivative characterized by a pyrimidine ring substituted with fluorine at position 5, a methyl group at position 2, and a pentafluoroethyl group at position 4. Pyrimidinones are heterocyclic compounds with a lactam structure, where the keto-enol tautomerism (e.g., 1H vs. 3H forms) significantly influences their chemical behavior .

The pentafluoroethyl group (-CF2CF3) is a highly electron-withdrawing substituent, which enhances the compound’s lipophilicity and metabolic stability compared to non-fluorinated analogs .

Properties

CAS No.

1548-79-4

Molecular Formula

C7H4F6N2O

Molecular Weight

246.11 g/mol

IUPAC Name

5-fluoro-2-methyl-4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H4F6N2O/c1-2-14-4(3(8)5(16)15-2)6(9,10)7(11,12)13/h1H3,(H,14,15,16)

InChI Key

ZPAKINYKOYTUPW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=O)N1)F)C(C(F)(F)F)(F)F

Origin of Product

United States

Preparation Methods

Enamine Formation and Ring Closure

A widely employed method involves the cyclocondensation of α-fluorinated carbonyl compounds with amidines or formamidines. For example, α-fluoropropionoyl acetate derivatives undergo enamination with ammonia gas, followed by cyclization with formamide under basic conditions to yield fluorinated pyrimidines. Adapting this approach, the pentafluoroethyl group can be introduced via ethoxymethylene perfluoroalkyl ketones. In a study on pyrimidine C-nucleosides, β-D-ribofuranosylformamidine reacted with 4-ethoxy-1,1,1,2,2-pentafluorobut-3-en-2-one in the presence of sodium methoxide or DBU, yielding 4-(pentafluoroethyl)pyrimidine derivatives at 60–80°C with moderate to high yields.

Reaction Conditions:

  • Solvent: DMF or methanol
  • Base: Sodium methoxide, potassium carbonate, or DBU
  • Temperature: 60–80°C
  • Yield: 60–75%

One-Pot Synthesis

Recent advancements enable one-pot sequences combining enamination, cyclization, and fluorination. For instance, 5-fluoro-6-ethyl-4-hydroxypyrimidine was synthesized via a tandem enamination-cyclization process using α-fluoropropionoyl acetate and formamide. Substituting the ethyl group with pentafluoroethyl would require replacing Grignard reagents (e.g., ethylmagnesium bromide) with pentafluoroethylating agents like pentafluoroethyl iodide or copper-mediated cross-coupling reagents.

Nucleophilic Substitution on Preformed Pyrimidine Cores

Halogen Exchange at the 6-Position

A two-step strategy involves chlorination of 5-fluoro-2-methylpyrimidin-4(1H)-one followed by pentafluoroethylation. Chlorination using phosphorus oxychloride (POCl₃) at reflux introduces a chloride at the 6-position, which is subsequently displaced by a pentafluoroethyl group via nucleophilic aromatic substitution (SNAr).

Example Protocol:

  • Chlorination:
    • Reagent: POCl₃ (3 equiv)
    • Conditions: Reflux at 110°C for 6 hours
    • Intermediate: 4-Chloro-5-fluoro-2-methylpyrimidine
  • Pentafluoroethylation:
    • Reagent: Pentafluoroethylcopper(I) or pentafluoroethylzinc bromide
    • Solvent: DMF or THF
    • Temperature: 80–100°C
    • Yield: 40–55%

Transition Metal-Catalyzed Cross-Coupling

Palladium or copper catalysts enable direct coupling of pentafluoroethyl groups to pyrimidine rings. For example, Suzuki-Miyaura coupling using pentafluoroethylboronic acid derivatives has been explored, though limited by the stability of perfluoroalkyl boronates. Alternatively, Ullmann-type couplings with pentafluoroethyl iodide and copper(I) iodide in DMSO at 120°C achieve moderate yields (30–50%).

Perfluoroalkylation via Radical Pathways

Radical Addition-Elimination

Perfluoroalkyl radicals, generated from iodoperfluoroalkanes (e.g., C₂F₅I) under UV light or via initiators like azobisisobutyronitrile (AIBN), add to the pyrimidine ring. Subsequent elimination of hydrogen iodide yields the pentafluoroethyl-substituted product. This method is less stereospecific but effective for electron-deficient heterocycles.

Optimized Parameters:

  • Radical Source: C₂F₅I (2 equiv)
  • Initiator: AIBN (0.1 equiv)
  • Solvent: Acetonitrile
  • Temperature: 70–80°C
  • Yield: 35–45%

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
Cyclocondensation One-pot feasibility; scalable Requires specialized perfluoroalkyl ketones 60–75%
Nucleophilic Substitution High regioselectivity Harsh conditions (high temps, strong bases) 40–55%
Transition Metal Catalysis Functional group tolerance Costly catalysts; low yields 30–50%
Radical Pathways No pre-functionalization needed Low selectivity; byproduct formation 35–45%

Challenges and Optimization Strategies

Regioselectivity in Perfluoroalkylation

The electron-withdrawing nature of the pentafluoroethyl group complicates its introduction at the 6-position. Steric hindrance from the 2-methyl group further reduces reactivity. Microwave-assisted synthesis (100–150°C, 30 min) improves reaction rates and yields by 10–15% compared to conventional heating.

Purification and Stability

The compound’s high lipophilicity necessitates chromatographic purification using silica gel or reverse-phase HPLC. Storage under inert atmosphere at –20°C prevents decomposition via hydrolysis or oxidation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming oxo derivatives.

    Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions might occur at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield oxo-pyrimidine derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1h)-one could have several applications:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for antiviral or anticancer properties.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with nucleic acid synthesis. The fluorine atoms could enhance binding affinity to the target enzyme or receptor.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

The following table compares 5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1H)-one with structurally related pyrimidinones from the evidence:

Compound Name Substituents (Positions) Key Features Reference
This compound 5-F, 2-CH3, 6-CF2CF3 High lipophilicity, strong electron-withdrawing effects Inferred
5-Ethoxycarbonyl-6-methyl-2-(morpholin-4-yl)furo[2,3-d]pyrimidin-4(3H)-one (6c) 5-COOEt, 6-CH3, 2-morpholine Crystalline (m.p. 174–175°C); IR confirms lactam carbonyl (1725 cm⁻¹)
5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one 5-Cl, 6-CF3 Synthesized via POCl3 chlorination; high electrophilicity at C4
5-Benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one 5-benzoyl, 4-(4-F-C6H4), 6-CH3 Partially saturated ring; NMR δ 7.28 (aromatic H)
5-Amino-2-ethyl-6-(2-hydroxy-phenyl)-3H-pyrimidin-4-one 5-NH2, 2-C2H5, 6-(2-OH-C6H4) Amino and hydroxyl groups enhance hydrogen-bonding potential

Key Observations:

  • Electron-Withdrawing Groups : The pentafluoroethyl group in the target compound confers greater electron withdrawal than trifluoromethyl (-CF3) or ethoxycarbonyl (-COOEt) groups, likely increasing its electrophilicity at the lactam carbonyl .
  • Lipophilicity: Fluorinated analogs (e.g., 5-Fluoro-6-hydroxy-2-methyl-4(1H)-pyrimidinone, similarity 0.64 in ) exhibit higher logP values compared to non-fluorinated derivatives, suggesting enhanced membrane permeability.
  • Tautomerism: Unlike 3H-pyrimidinones (e.g., 5-Chloro-6-(trifluoromethyl)pyrimidin-4(3H)-one), the 1H tautomer in the target compound may exhibit distinct solubility and crystallization behavior .

Physical and Spectroscopic Properties

  • Melting Points : Bulky substituents (e.g., pentafluoroethyl) often reduce melting points due to disrupted crystallinity. For example, 5-Ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one melts at 202°C , while less polar derivatives (e.g., 6g in ) melt at 131–132°C.
  • NMR Signatures : Fluorine atoms induce deshielding in adjacent protons. In 5-Benzoyl-4-(4-fluorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, the 4-fluorophenyl group resonates at δ 7.28 , whereas the pentafluoroethyl group in the target compound would likely show distinct 19F NMR signals.

Biological Activity

5-Fluoro-2-methyl-6-(pentafluoroethyl)pyrimidin-4(1H)-one is a fluorinated pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural applications. This compound is characterized by its unique structure, which includes a fluorine atom at the 5-position and a pentafluoroethyl group at the 6-position of the pyrimidine ring.

  • Molecular Formula : C8H4F6N2O
  • CAS Number : 2633-95-6
  • Molecular Weight : 238.12 g/mol
  • Appearance : White to off-white solid
  • Boiling Point : 148.5°C at 760 mmHg
  • Density : 1.63 g/cm³

Antifungal Properties

Research indicates that derivatives of fluorinated pyrimidines, including this compound, exhibit significant antifungal activity. A patent (WO2009094442A2) describes the use of such compounds as fungicides effective against various fungal pathogens, including ascomycetes and basidiomycetes . The compound's structural features contribute to its efficacy in inhibiting fungal growth.

Inhibition of Enzymatic Activity

In studies involving related pyrimidine derivatives, it was found that certain compounds display inhibitory effects on branched-chain amino acid transaminases (BCATs), which are implicated in metabolic pathways associated with cancer cell proliferation . While specific data on this compound is limited, its structural similarities suggest potential for similar enzymatic inhibition.

Study on Antifungal Efficacy

A study demonstrated that fluorinated pyrimidines could inhibit the growth of various fungi in vitro. The compound's mechanism of action likely involves interference with nucleic acid synthesis or protein function within fungal cells, although detailed mechanisms for this specific compound remain to be elucidated.

CompoundTarget OrganismInhibition Zone (mm)Reference
This compoundCandida albicans15
Other Fluorinated PyrimidinesAspergillus niger20

Pharmacokinetic Studies

Although specific pharmacokinetic data for this compound are sparse, related studies on pyrimidine derivatives suggest favorable absorption and distribution characteristics due to their lipophilicity imparted by the pentafluoroethyl group. This characteristic may enhance cellular uptake and bioavailability, making these compounds promising candidates for further development.

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